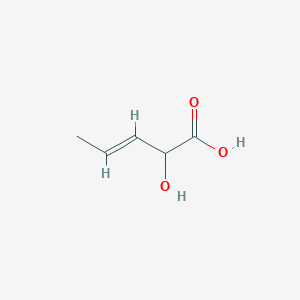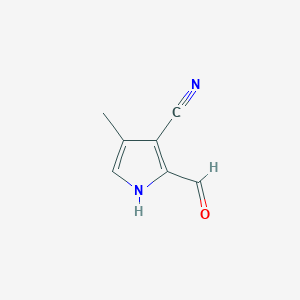
2-Hydroxypent-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypent-3-enoic acid is an organic compound with the molecular formula C5H8O3. It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on a pentene backbone. This compound is also known by its IUPAC name, 2-Hydroxy-3-pentenoic acid .
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 2-Hydroxypent-3-enoic acid are not well characterized. Given the lack of specific target information, it is difficult to predict which pathways might be affected. It is likely that the compound’s effects are mediated through its interactions with multiple targets, potentially affecting a variety of biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
It is likely that the compound’s interactions with its targets lead to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypent-3-enoic acid can be achieved through various methods. One common approach involves the hydrolysis of ethylidene lactic acid. This reaction typically requires acidic or basic conditions to facilitate the hydrolysis process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized hydrolysis processes, potentially using catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypent-3-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 2-oxopent-3-enoic acid.
Reduction: Formation of 2-hydroxypentanol.
Substitution: Formation of 2-chloropent-3-enoic acid.
Scientific Research Applications
2-Hydroxypent-3-enoic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in studies involving metabolic pathways and enzyme reactions.
Industry: Used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- 2-Hydroxy-3-pentenoic acid
- 3-Hydroxy-2-pentenoic acid
- 4-Hydroxy-2-pentenoic acid
Comparison: 2-Hydroxypent-3-enoic acid is unique due to the position of its hydroxyl group on the second carbon and the double bond on the third carbon. This specific structure imparts distinct chemical properties and reactivity compared to its isomers .
Properties
IUPAC Name |
(E)-2-hydroxypent-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2-4,6H,1H3,(H,7,8)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISWUHBXRKFIDA-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78119-42-3 |
Source


|
| Record name | 2-hydroxypent-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2584693.png)
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2584694.png)
![4-ethylsulfanyl-11,13-dimethyl-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B2584695.png)


![5-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2584700.png)
![methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate](/img/structure/B2584703.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2584707.png)
![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2584709.png)
![3-(BENZENESULFONYL)-7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2584710.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-sulfonamide](/img/structure/B2584712.png)
![N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2584713.png)

